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Compound of Interest

Compound Name: 6-Chloro-2-ethoxynicotinaldehyde

Cat. No.: B13921146

Get Quote

Executive Summary
6-Chloro-2-ethoxynicotinaldehyde (CAS: 1884246-82-5) is a highly functionalized pyridine

scaffold utilized primarily as a building block in the synthesis of kinase inhibitors and

heterocyclic pharmaceutical ingredients. Characterized by its orthogonal reactivity—combining

an electrophilic aldehyde, a nucleophilic-labile chlorine, and a directing ethoxy group—it serves

as a critical junction point for divergent synthesis. This guide provides a comprehensive

analysis of its physical properties, synthetic routes, and handling protocols to ensure

reproducibility in medicinal chemistry workflows.
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Parameter Data

IUPAC Name 6-Chloro-2-ethoxypyridine-3-carbaldehyde

Common Name 6-Chloro-2-ethoxynicotinaldehyde

CAS Registry Number 1884246-82-5

Molecular Formula C₈H₈ClNO₂

Molecular Weight 185.61 g/mol

SMILES CCOc1nc(Cl)ccc1C=O

InChI Key
Derived from structure (Analogous to Methoxy

variant: AVBARORPQMEWPR)

Structural Features[1][2][3][4][5][6][7][8]
Pyridine Core: Electron-deficient aromatic ring, susceptible to nucleophilic attack at C6.

C3-Aldehyde: Highly reactive electrophile for reductive aminations, Wittig reactions, or

cyclizations.

C2-Ethoxy Group: Acts as an electron-donating group (EDG) via resonance, modulating the

pKa of the pyridine nitrogen and directing lithiation to the C3 position during synthesis.

C6-Chlorine: A handle for Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-

Hartwig) or

displacement.

Thermodynamic & Physical Constants
Note: Experimental values for the specific ethoxy-analog are proprietary in many contexts.

Values below utilize the structurally homologous 6-Chloro-2-methoxynicotinaldehyde (CAS

95652-81-6) as a validated baseline, with predictive adjustments for the ethoxy chain.
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Property Value / Range Source / Note

Physical State Solid (Crystalline powder) Standard for nicotinaldehydes

Appearance Off-white to pale yellow
Impurities (oxidation) darken

color

Melting Point 70–75 °C (Predicted)

Slightly lower than Methoxy

analog (78–81 °C) due to

flexible ethyl chain disrupting

crystal packing.

Boiling Point 260–270 °C (at 760 mmHg)
Predicted based on MW and

polarity

Density 1.28 ± 0.1 g/cm³ Predicted

Flash Point >110 °C Non-volatile solid

pKa (Conj. Acid) ~ -1.5 to -2.0
Pyridine N is weakly basic due

to Cl electron withdrawal

Solubility Profile
High Solubility: Dichloromethane (DCM), Ethyl Acetate, DMSO, DMF, THF.

Moderate Solubility: Ethanol, Methanol (may form hemiacetals upon prolonged standing).

Insolubility: Water, Hexanes (sparingly soluble).

Synthetic Utility & Manufacturing[8][9]
The synthesis of 6-Chloro-2-ethoxynicotinaldehyde is non-trivial due to the need for

regioselectivity. The most robust industrial route avoids direct chlorination of the aldehyde and

instead utilizes a directed lithiation strategy.

Core Synthesis Protocol (Directed Lithiation)
Reference:WO2016034673A1 [1]

Starting Material: 2-Chloro-6-ethoxypyridine.[1][2]
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Reagents:tert-Butyllithium (

-BuLi), DMF.

Solvent: Anhydrous THF.

Conditions: Cryogenic (-78 °C).

Mechanism: The ethoxy group at C2 acts as a Directed Metalation Group (DMG), guiding the

lithium base to deprotonate the C3 position (ortho-lithiation). The resulting lithiated species is

trapped with DMF to form the aldehyde.

2,6-Dichloropyridine Step 1: SNAr
(NaOEt, EtOH)

2-Chloro-6-ethoxypyridine
(Precursor)Regioselective

Substitution

Step 2: Ortho-Lithiation
(t-BuLi, -78°C, THF)

Formylation
(DMF, then H3O+)C3 Directed

Metalation

6-Chloro-2-ethoxynicotinaldehyde
(Target)

Click to download full resolution via product page

Figure 1: Industrial synthesis workflow via directed ortho-lithiation.

Characterization & Quality Control
Trustworthy identification relies on NMR and HPLC. The aldehyde proton is the diagnostic

signal.

Nuclear Magnetic Resonance (NMR)[11]
H NMR (400 MHz, CDCl

):

10.2–10.4 ppm (s, 1H): Aldehyde (-CHO). Distinctive downfield shift.

8.0–8.1 ppm (d, 1H): C4-H. Doublet due to coupling with C5-H.

7.0–7.1 ppm (d, 1H): C5-H. Upfield relative to C4 due to proximity to Cl and resonance
from OEt.

4.4–4.5 ppm (q, 2H): -OCH

-. Quartet characteristic of ethoxy.
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1.4–1.5 ppm (t, 3H): -CH

. Triplet.

Mass Spectrometry (LC-MS)
Ionization Mode: ESI+

Observed Mass:

(for

Cl) and

(for

Cl).

Pattern: Distinctive 3:1 chlorine isotope pattern.

Handling, Stability & Safety (SDS Summary)
Every protocol involving this compound must account for the reactivity of the aldehyde group.

Stability Hazards
Oxidation: The aldehyde is prone to air oxidation to 6-chloro-2-ethoxynicotinic acid upon

prolonged exposure to air.

Mitigation: Store under Nitrogen or Argon atmosphere.

Cannizzaro Reaction: In strong base, may disproportionate to the alcohol and acid.

Schiff Base Formation: Reacts rapidly with primary amines; avoid amine contamination in

storage containers.

Storage Protocols
Temperature: 2–8 °C (Refrigerate).

Container: Amber glass vial (light sensitive) with Teflon-lined cap.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13921146?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


Shelf Life: 12–24 months if stored properly under inert gas.

Safety (GHS Classification)[8]
Signal Word: Warning

H315: Causes skin irritation.[3]

H319: Causes serious eye irritation.[3]

H335: May cause respiratory irritation.[3]

PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.

Applications in Drug Discovery[3]
This scaffold is a "privileged structure" in medicinal chemistry, particularly for:

Kinase Inhibitors: The pyridine nitrogen and aldehyde-derived heterocycles often mimic ATP

binding motifs.

Bicyclic Heterocycles: Condensation with hydrazines or amidines yields pyrazolopyridines or

pyrido[2,3-d]pyrimidines.

6-Chloro-2-ethoxynicotinaldehyde

Reductive Amination
(R-NH2, NaBH(OAc)3)

Aldehyde
Reactivity

Suzuki Coupling
(Ar-B(OH)2, Pd cat.)

Chlorine
Displacement

Cyclization
(Hydrazine/Amidine)

Dual
Electrophile

Oxidation
(NaClO2)

Aldehyde
Oxidation

Secondary Amines
(Linkers)

6-Aryl-pyridines
(Biaryls)

Fused Bicycles
(Scaffolds) Nicotinic Acids
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Figure 2: Divergent reactivity profile for medicinal chemistry applications.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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